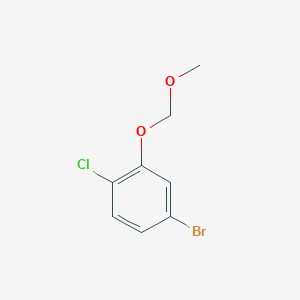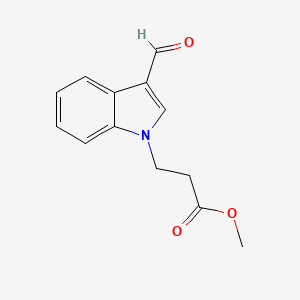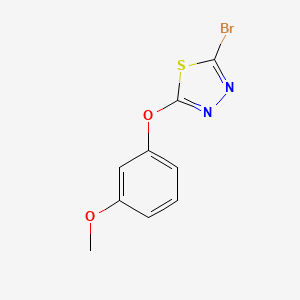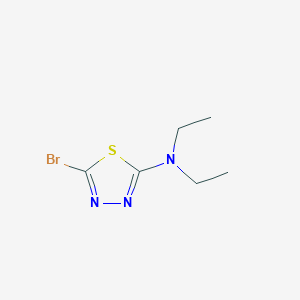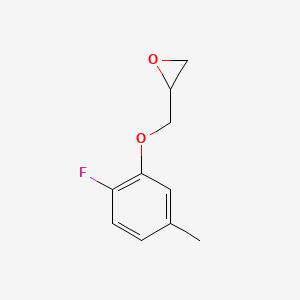![molecular formula C12H19IN4O2S B1400103 [5-Iodo-4-(1-methanesulfonyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine CAS No. 1361111-99-0](/img/structure/B1400103.png)
[5-Iodo-4-(1-methanesulfonyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine
Overview
Description
5-Iodo-4-(1-methanesulfonyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine, also known as 5-I4P-P2DMA, is an organic compound with a wide range of applications in scientific research. It is a derivative of the pyrimidine group of organic compounds, which are essential building blocks of nucleic acids and are found in all living organisms. 5-I4P-P2DMA is a versatile compound, with the ability to be used in a variety of laboratory experiments and applications. In
Scientific Research Applications
GPR119 Agonists
A study by Kubo et al. (2021) discusses the design and synthesis of GPR119 agonists, focusing on N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives. The research aimed to enhance GPR119 agonist activity and improve certain profiles like hERG inhibition. This involved modifications to previously discovered compounds, resulting in the identification of potent and orally bioavailable GPR119 agonists, indicating potential applications in diabetes treatment through insulin secretion and plasma glucose reduction (Kubo et al., 2021).
Alkyne-Iminium Ion Cyclizations
A study by Arnold et al. (2003) explored the nucleophile-promoted alkyne-iminium ion cyclizations, involving compounds like 1-Benzyl-3-(1-Iodoethylidene)Piperidine. This research contributes to the understanding of synthetic transformations in organic chemistry, particularly in the creation of complex molecular structures (Arnold et al., 2003).
Synthesis of Pyrimidines
Paronikyan et al. (2016) reported the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines. The study highlights the chemical processes involved in the creation of these complex pyrimidine structures, which can have applications in medicinal chemistry and drug development (Paronikyan et al., 2016).
Antibacterial Activity of Piperidine Containing Pyrimidine Imines
Merugu et al. (2010) conducted a study on the synthesis and antibacterial activity of piperidine containing pyrimidine imines. This research is significant for its potential applications in developing new antibacterial agents, highlighting the role of pyrimidine imines in medicinal chemistry (Merugu et al., 2010).
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of pharmacological activities .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary widely depending on their specific chemical structure .
Result of Action
Piperidine derivatives are known to have a wide range of biological and pharmacological activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of piperidine derivatives .
Biochemical Analysis
Biochemical Properties
[5-Iodo-4-(1-methanesulfonyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes involved in metabolic pathways. The nature of these interactions can be characterized by binding affinity, specificity, and the resulting biochemical changes. Studies have shown that this compound can bind to certain protein receptors, altering their conformation and activity, which can lead to downstream effects on cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the phosphorylation status of key signaling proteins, thereby altering signal transduction pathways. Additionally, it can influence the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact. Over time, the compound may undergo degradation, affecting its potency and efficacy. Studies have shown that it remains stable under specific storage conditions, but prolonged exposure to certain environmental factors can lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential cumulative effects with prolonged exposure .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of specific metabolites. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, making it important to study its transport mechanisms .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact the compound’s interactions with other biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
5-iodo-N,N-dimethyl-4-(1-methylsulfonylpiperidin-4-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19IN4O2S/c1-16(2)12-14-8-10(13)11(15-12)9-4-6-17(7-5-9)20(3,18)19/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDFGWHWMUQSGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)C2CCN(CC2)S(=O)(=O)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19IN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


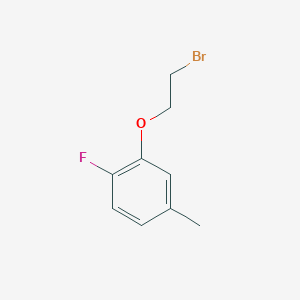
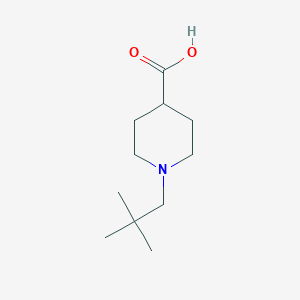
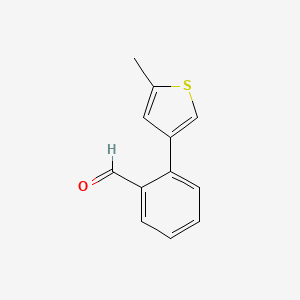
![N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine](/img/structure/B1400030.png)
![1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1400031.png)
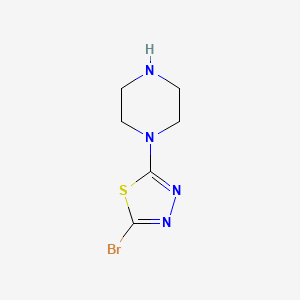
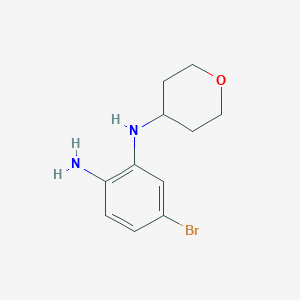
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1400035.png)

